Product packaging for Isopropyl 3-methylflavone-8-carboxylate(Cat. No.:CAS No. 1286165-14-7)

Isopropyl 3-methylflavone-8-carboxylate

Cat. No.: B3179315
CAS No.: 1286165-14-7
M. Wt: 322.4 g/mol
InChI Key: AGGXILIQAJZBJD-UHFFFAOYSA-N
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Description

Contextualization of Flavonoids in Natural and Synthetic Chemistry

Flavonoids are a diverse group of polyphenolic compounds that are ubiquitous in the plant kingdom. researchgate.net With over 4,000 identified members, they are characterized by a C6-C3-C6 backbone structure, which consists of two aromatic rings (A and B) and an oxygen-containing heterocyclic ring (C). researchgate.netmdpi.com Based on the chemical structure of the C ring, flavonoids are categorized into several subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanins. nih.govresearchgate.net

In nature, these compounds play a crucial role in various plant processes and contribute to the organoleptic qualities, such as color and taste, of fruits and vegetables. mdpi.com The interest in flavonoids extends significantly into synthetic chemistry due to their wide range of biological activities. nih.govmdpi.com The flavonoid scaffold is considered a "privileged structure" in medicinal chemistry because it allows for versatile synthetic modifications to create a large variety of functionalized derivatives. iiarjournals.org These synthetic efforts aim to enhance the natural biological properties of flavonoids, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. nih.goviiarjournals.org Chemical synthesis provides a means to produce flavonoid derivatives with improved efficacy and to explore structure-activity relationships (SAR). nih.govmdpi.com

Overview of Synthetic Flavone (B191248) Derivatives with Carboxylic Acid Functionalities

The introduction of carboxylic acid moieties and their ester derivatives into the flavone skeleton is a significant area of synthetic chemistry. This functionalization can alter the physicochemical properties of the parent flavone, potentially influencing its biological activity and bioavailability. The synthesis of flavone derivatives bearing carboxylic acid groups has been explored through various synthetic routes.

For instance, the synthesis of flavanone-6-carboxylic acid derivatives has been achieved starting from salicylic (B10762653) acid derivatives like 4-hydroxybenzoic acid, involving steps such as esterification, Fries rearrangement, and Claisen-Schmidt condensation. researchgate.netugm.ac.id Another example is the synthesis of flavone derivatives containing carboxamide fragments, which are created by introducing carboxylic acid parts to a flavone nucleus via an amide bond. nih.gov These synthetic strategies allow for the creation of a diverse library of compounds for biological screening. The position of the carboxylic acid group on the flavone framework is crucial, and derivatives have been synthesized with this functionality at various positions, such as the 6-position and the 8-position. researchgate.netacs.org

Significance and Research Trajectory of 3-Methylflavone-8-carboxylic Acid and its Esters

3-Methylflavone-8-carboxylic acid (MFCA) is a key synthetic flavone derivative. google.com It is recognized as a member of the flavone class, specifically being a flavone substituted at position 3 with a methyl group and at position 8 with a carboxylic acid group. ebi.ac.uk MFCA is a notable chemical intermediate, particularly in the synthesis of the smooth muscle relaxant flavoxate (B1672763) hydrochloride. google.comguidechem.com

The synthesis of MFCA has been a subject of continuous improvement over the years. guidechem.com Various methods have been developed, often starting from materials like salicylic acid or methyl salicylate (B1505791). google.comguidechem.com One patented process involves the hydrolysis of methyl 3-methylflavone-8-carboxylate to yield MFCA. epo.org Another described method uses methyl salicylate as a starting material and proceeds through a five-step process of chlorination, acylation, hydrogenolysis, cyclization, and hydrolysis to produce the final acid. google.com

The primary research interest in MFCA and its esters stems from their pharmacological activities. MFCA itself is the main metabolite of flavoxate and has been studied for its biological effects. nih.gov Research indicates that MFCA exhibits phosphodiesterase (PDE) inhibiting activity. ebi.ac.uknih.gov This mechanism is thought to contribute to the therapeutic effects of its parent compound. nih.gov Consequently, various ester derivatives of 3-methylflavone-8-carboxylic acid have been synthesized and investigated, creating a family of related compounds with potential pharmacological applications. acs.orggoogleapis.comgoogle.com

Rationale for Investigating Isopropyl 3-Methylflavone-8-carboxylate

The investigation into specific esters of 3-methylflavone-8-carboxylic acid, such as this compound, is a logical progression in the field of medicinal chemistry. The rationale for synthesizing and studying this particular ester is rooted in the principles of drug design and development, specifically the concept of creating prodrugs or analogs to optimize pharmacokinetic and pharmacodynamic properties.

Esterification of a carboxylic acid group is a common strategy to modify a molecule's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. By converting the carboxylic acid of MFCA into an isopropyl ester, researchers can explore how this change impacts its biological activity. The isopropyl group, being a small, branched alkyl chain, can alter the steric and electronic properties of the molecule compared to the parent carboxylic acid or other esters like the methyl or ethyl esters. nih.gov This modification could potentially lead to derivatives with altered potency, selectivity, or duration of action. The synthesis of various esters, including the potential for isopropyl derivatives, is mentioned in the patent literature for 3-methylflavone-8-carboxylic acid derivatives, highlighting the interest in exploring a range of ester modifications. googleapis.comgoogle.com

Chemical Properties

Below are tables detailing the chemical properties of the core compounds discussed in this article.

Table 1: Properties of 3-Methylflavone-8-carboxylic acid

PropertyValueSource
IUPAC Name3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid ebi.ac.uk
Molecular FormulaC₁₇H₁₂O₄ sigmaaldrich.comnih.gov
Molecular Weight280.27 g/mol sigmaaldrich.com
Melting Point235-240 °C sigmaaldrich.com
CAS Number3468-01-7 sigmaaldrich.comnih.gov

Table 2: Properties of this compound

PropertyValueSource
IUPAC Namepropan-2-yl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate uni.lu
Molecular FormulaC₂₀H₁₈O₄ uni.lu
Molecular Weight322.35 g/mol uni.lu
Monoisotopic Mass322.1205 Da uni.lu
CAS Number1286165-14-7 epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O4 B3179315 Isopropyl 3-methylflavone-8-carboxylate CAS No. 1286165-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)23-20(22)16-11-7-10-15-17(21)13(3)18(24-19(15)16)14-8-5-4-6-9-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGXILIQAJZBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155947
Record name Isopropyl 3-methylflavone-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286165-14-7
Record name Isopropyl 3-methylflavone-8-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286165147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl 3-methylflavone-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL 3-METHYLFLAVONE-8-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1824Q1X16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Synthesis of 3-Methylflavone-8-carboxylic Acid (MFCA) Precursors

The journey to Isopropyl 3-methylflavone-8-carboxylate begins with the strategic synthesis of 3-Methylflavone-8-carboxylic Acid (MFCA). The construction of this key intermediate can be approached through various synthetic pathways, each with its own set of advantages and challenges.

Historical and Current Synthetic Routes for MFCA

Historically, the synthesis of MFCA has been explored through several routes, primarily revolving around the formation of the flavone (B191248) backbone and the introduction of the carboxylic acid functionality at the 8-position. One of the early and common approaches starts with salicylic (B10762653) acid derivatives. For instance, a method involves the reaction of salicylic acid with propionic anhydride (B1165640), followed by a Fries rearrangement catalyzed by aluminum chloride, and subsequent ring closure to form the flavone structure. However, this route can be hampered by the formation of by-products and issues with the high content of the catalyst in the reactor, leading to lower product yields. prepchem.com

Another established method utilizes phenol (B47542) as the starting material. This process involves a reaction with propionic anhydride and a subsequent reaction with acrylic acid derivatives, both steps often catalyzed by aluminum chloride. prepchem.com This pathway, involving two rearrangement reactions, has been noted for its potential to produce the desired product in low purity and yield. prepchem.com

The following table summarizes some of the key synthetic approaches to MFCA:

Starting MaterialKey ReactionsAdvantagesDisadvantages
Salicylic AcidAcylation, Fries Rearrangement, CyclizationReadily available starting materialFormation of by-products, low yield
PhenolAcylation, Fries Rearrangement, CyclizationUtilizes a basic aromatic building blockLow purity and yield
Methyl Salicylate (B1505791)Chlorination, Acylation, Hydrogenolysis, Cyclization, HydrolysisHigher yield and purity, lower cost and toxicityMulti-step process

Fries Rearrangement Approaches to 3-Carboxy-2-hydroxypropiophenone

The Fries rearrangement is a pivotal reaction in several synthetic routes to MFCA, enabling the introduction of an acyl group onto a phenolic ring. guidechem.com This reaction typically involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst, most commonly aluminum chloride. guidechem.com In the context of MFCA synthesis, a key intermediate is 3-carboxy-2-hydroxypropiophenone.

One synthetic approach involves the acylation of a salicylic acid derivative to form a phenyl ester, which then undergoes a Fries rearrangement. The reaction conditions, such as temperature and solvent, can influence the regioselectivity of the acylation, favoring either ortho or para substitution relative to the hydroxyl group. For the synthesis of the desired 3-carboxy-2-hydroxypropiophenone, conditions are optimized to direct the propiophenone (B1677668) group to the position adjacent to the hydroxyl group.

A specific example involves the reaction of a salicylic acid methyl ester with propionyl chloride in the presence of aluminum chloride. The reaction is heated to drive the rearrangement, and upon workup, the desired propiophenone derivative is obtained. guidechem.com However, the formation of isomeric by-products can be a significant challenge in Fries rearrangements, necessitating careful control of reaction parameters and potentially complex purification steps.

Chalcone (B49325) Route Adaptations for Flavone-8-carboxylic Acid Synthesis

The synthesis of flavones via chalcone intermediates is a well-established and versatile method. Chalcones, which are α,β-unsaturated ketones, can be readily prepared through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. These chalcones then undergo oxidative cyclization to form the flavone core.

For the synthesis of flavone-8-carboxylic acids, this route is adapted by using a 2-hydroxyacetophenone (B1195853) derivative that already contains the carboxylic acid or a precursor group at the 3-position (which will become the 8-position of the flavone). The general scheme involves the condensation of this substituted acetophenone with benzaldehyde in the presence of a base to form the corresponding chalcone. Subsequent treatment of the chalcone with an oxidizing agent, such as iodine in DMSO or selenium dioxide, promotes the cyclization and oxidation to the flavone.

While this method is powerful, the presence of the carboxylic acid group can sometimes interfere with the reaction conditions, particularly the basic conditions of the Claisen-Schmidt condensation. Therefore, protection of the carboxylic acid group as an ester may be necessary. After the formation of the flavone ester, a final hydrolysis step would be required to liberate the free carboxylic acid.

Halogenation and Subsequent Dehalogenation Strategies

To overcome challenges with regioselectivity and by-product formation in other synthetic routes, halogenation and dehalogenation strategies have been developed. A notable example is a five-step synthesis of MFCA starting from methyl salicylate. google.com

This process begins with the chlorination of methyl salicylate to introduce a chlorine atom at the 5-position. This chlorinated intermediate then undergoes acylation to introduce the propionyl group. The key step is the subsequent catalytic hydrogenolysis, which selectively removes the chlorine atom. This dehalogenation is followed by cyclization and finally hydrolysis of the ester to afford the desired 3-methylflavone-8-carboxylic acid. google.com

Esterification of 3-Methylflavone-8-carboxylic Acid to this compound

The final step in the synthesis of the target compound is the esterification of the carboxylic acid group of MFCA with isopropanol (B130326). This transformation converts the carboxylic acid into its corresponding isopropyl ester.

Direct Esterification Techniques Utilizing Isopropanol

The direct esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a common and fundamental reaction in organic synthesis. organic-chemistry.orgmdpi.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible. organic-chemistry.orgmasterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used, or the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com

In the case of synthesizing this compound, 3-Methylflavone-8-carboxylic Acid would be reacted with isopropanol in the presence of an acid catalyst. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.org The oxygen atom of isopropanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the isopropyl ester.

While specific documented examples of the direct esterification of 3-Methylflavone-8-carboxylic Acid with isopropanol are not extensively detailed in readily available literature, the principles of Fischer esterification are directly applicable. The reaction would likely involve refluxing a solution of MFCA in excess isopropanol with a catalytic amount of a strong acid.

The following table outlines the general conditions for a Fischer esterification that would be applicable to this synthesis:

ReactantsCatalystSolventReaction Conditions
3-Methylflavone-8-carboxylic Acid, IsopropanolSulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Isopropanol (in excess)Reflux temperature

It is important to note that the steric hindrance of the secondary alcohol (isopropanol) and potentially the carboxylic acid itself might slow down the reaction rate compared to esterification with a primary alcohol like methanol (B129727). Therefore, longer reaction times or more forcing conditions might be necessary to achieve a high conversion.

An alternative to direct esterification is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reacted with isopropanol. A patent describes the formation of various esters of 3-methylflavone-8-carboxylic acid by first converting the acid to its acid chloride using thionyl chloride or phosphorus trichloride. google.com This highly reactive acid chloride can then be treated with the desired alcohol, in this case, isopropanol, often in the presence of a base to neutralize the HCl by-product, to form the ester. google.com This two-step process often provides higher yields and avoids the equilibrium limitations of the Fischer esterification.

Palladium-Catalyzed Dehalogenation in Ester Synthesis

A key transformation in the synthesis of 3-methylflavone-8-carboxylate esters is the removal of halogen atoms, a process frequently accomplished through palladium-catalyzed dehalogenation. This method is particularly valuable for producing the desired non-halogenated flavone core from readily available halogenated precursors.

A common strategy involves the catalytic hydrogenation of a chloro-substituted flavone ester. For instance, methyl 3-methylflavone-8-carboxylate can be synthesized from methyl 6-chloro-3-methylflavone-8-carboxylate. prepchem.com The reaction is typically performed in a pressure reactor using a 5% palladium-on-carbon (Pd/C) catalyst. prepchem.comepo.org The process involves suspending the chlorinated starting material in a solvent such as isopropanol, along with a base like sodium acetate (B1210297). prepchem.comgoogleapis.com The mixture is then subjected to a hydrogen gas atmosphere at elevated temperature and pressure (e.g., 70°C and 5.0 kg/cm ²G) for several hours to facilitate the reductive cleavage of the carbon-halogen bond. prepchem.comepo.orggoogleapis.com This dehalogenation step is crucial for achieving the final parent structure of many biologically relevant flavone derivatives. epo.org

Optimization of Reaction Conditions and Yields

Achieving high efficiency and purity in the synthesis of 3-methylflavone-8-carboxylic acid and its esters is paramount for both research and potential industrial applications. Researchers have focused on optimizing various reaction parameters to maximize yields and minimize impurities.

One significant improvement involves altering the sequence of synthetic steps. A patented method highlights the advantage of performing dehalogenation before the cyclization step that forms the flavone ring. google.com This strategic change from the traditional sequence (cyclization followed by dehalogenation) was found to reduce the formation of impurities, leading to a final product with a purity exceeding 99.99% and a total reaction yield of over 60%. google.com This approach also lowered production costs by 30-35%. google.com

Other optimization strategies involve fine-tuning the reaction conditions for specific steps. For the hydrolysis of a methyl ester to the corresponding carboxylic acid, conditions such as refluxing with potassium hydroxide (B78521) in methanol for 10 hours have been used to achieve yields around 89.3%. google.com Another optimized procedure for the same conversion involves using lithium hydroxide in isopropanol, which resulted in an 81% yield. guidechem.com For the cyclization step to form the flavone ring, reacting 3-propionyl-salicylic acid methyl ester with benzoyl chloride and sodium benzoate (B1203000) at 170°C for 4 hours has been shown to produce the methyl 3-methylflavone-8-carboxylate in an 88% yield. guidechem.com

Reaction StepReagents and ConditionsYieldReference
Cyclization3-propionyl-salicylic acid methyl ester, benzoyl chloride, sodium benzoate, 170°C, 4h88% guidechem.com
HydrolysisMethyl 3-methylflavone-8-carboxylate, LiOH, Isopropanol, reflux, 10h81% guidechem.com
HydrolysisMethyl 3-methylflavone-8-carboxylate, KOH, Methanol, reflux, 10h89.3% google.com
DehalogenationMethyl 6-chloro-3-methylflavone-8-carboxylate, H₂, 5% Pd/C, Sodium Acetate, Isopropanol, 70°C, 6h82.1% prepchem.com

Design and Synthesis of Related 3-Methylflavone-8-carboxylate Derivatives

The core structure of 3-methylflavone-8-carboxylic acid serves as a versatile scaffold for creating a wide array of derivatives through modification of the carboxylic acid group.

A primary route for derivatization is esterification, which involves coupling the parent carboxylic acid with various alcohols. The synthesis of simple alkyl esters, such as methyl 3-methylflavone-8-carboxylate, is a fundamental step in many synthetic pathways. prepchem.comepo.org

More complex aminoalkyl esters are commonly synthesized to enhance the physicochemical properties of the parent molecule. The synthesis of piperidinoethyl 3-methylflavone-8-carboxylate, for example, can be achieved by reacting 3-methylflavone-8-carboxylic acid with piperidinoethyl chloride hydrochloride in isopropanol, in the presence of a base like methanolic potassium hydroxide. google.com The resulting product is often isolated as its hydrochloride salt. epo.orggoogle.com Similarly, the morpholinoethyl ester is prepared by reacting the acid with morpholinoethyl chloride hydrochloride under analogous conditions, yielding morpholinoethyl-3-methylflavone-8-carboxylate hydrochloride. googleapis.comgoogle.com An alternative method for these esters is transesterification, where a simple ester like the methyl ester is reacted with a higher-boiling point alcohol, such as piperidinoethanol (B8764138) or morpholinoethanol, in the presence of a sodium catalyst. epo.orggoogle.com

Ester DerivativeStarting MaterialsMelting Point (°C) of HCl SaltReference
Piperidinoethyl 3-methylflavone-8-carboxylate3-Methylflavone-8-carboxylic acid, Piperidinoethyl chloride hydrochloride232-234 google.com
Morpholinoethyl 3-methylflavone-8-carboxylate3-Methylflavone-8-carboxylic acid, Morpholinoethyl chloride hydrochloride233-234 google.com
Diethylaminopropyl 3-methylflavone-8-carboxylate3-Methylflavone-8-carboxylic acid, Diethylaminopropyl chloride hydrochloride187-189 google.com
1,1-dimethyl-2-piperidino-ethyl 3-methylflavone-8-carboxylate3-Methylflavone-8-carboxylic acid chloride, 1,1-dimethyl-2-piperidino-ethanol203-207 google.com

Beyond esters, the carboxylic acid functional group can be converted into carboxamides and sulfonamides to explore different chemical spaces. The synthesis of N-substituted carboxamides typically begins with the activation of the carboxylic acid. mdpi.com A standard method involves converting 3-methylflavone-8-carboxylic acid into its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. google.commdpi.com This acid chloride can then be reacted with a primary or secondary amine to form the corresponding N-substituted carboxamide. mdpi.commdpi.com This modular approach allows for the introduction of a wide variety of substituents. Palladium-catalyzed aminocarbonylation reactions represent a more advanced method for creating such C-3 functionalized flavones. nih.gov

The synthesis of sulfonamide analogs follows a different pathway, often involving the coupling of a molecule containing a sulfonamide group with the flavone core. nih.gov For example, a synthetic strategy could involve preparing a derivative of the flavone that can react with a pre-formed sulfonamide, or building the flavone ring onto a scaffold that already contains the sulfonamide moiety. nih.govresearchgate.net

Isotopically labeled compounds are indispensable tools in metabolic studies and mechanistic investigations. The synthesis of deuterated derivatives of 3-methylflavone-8-carboxylic acid has been developed for such applications. One specific example is 3-Methylflavone-8-carboxylic Acid-[d5], where the five hydrogen atoms on the 2-phenyl ring are replaced with deuterium (B1214612). lgcstandards.com

General methods for deuteration can be applied to create such molecules. Palladium-catalyzed reactions are effective for this purpose; for instance, deuterodehalogenation using a palladium catalyst with a deuterium source like isopropanol-d8 can introduce deuterium atoms at specific sites. nih.gov Other advanced techniques enable the late-stage deuteration of free carboxylic acids at the β-C(sp³)–H position, providing a pathway to selectively label aliphatic portions of a molecule. chemrxiv.org The synthesis of these deuterated standards is crucial for their use in pharmacokinetic studies and as internal standards in analytical chemistry. chemrxiv.orgeuropa.eu

Novel Synthetic Pathways and Mechanistic Insights in Derivatization

Palladium-catalyzed carbonylation reactions are also emerging as a powerful and versatile tool for derivatization. nih.govmdpi.com These methods allow for the direct introduction of carboxylate and carboxamide functionalities onto the flavone scaffold using carbon monoxide or its surrogates. nih.gov For instance, the palladium-catalyzed aryloxycarbonylation of 3-iodoflavone with various phenols can produce a library of flavone-3-carboxylates in excellent yields. nih.gov These modern catalytic approaches offer high functional group tolerance and milder reaction conditions, representing a significant advance over traditional synthetic routes. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, the precise arrangement of atoms and their connectivity within Isopropyl 3-methylflavone-8-carboxylate can be determined.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is a composite of signals from the flavone (B191248) core and the isopropyl ester group.

The aromatic protons on the flavone skeleton are expected to appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the B-ring and the substituted A-ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The methyl group at the C3 position of the flavone core would appear as a sharp singlet further upfield.

A key feature is the signature signal of the isopropyl group. docbrown.info This consists of:

A septet (a signal split into seven lines) corresponding to the single methine proton (-CH-). This splitting pattern arises from coupling with the six equivalent protons of the two adjacent methyl groups. This signal is typically found in the δ 5.0-5.2 ppm range. docbrown.info

A doublet (a signal split into two lines) for the six equivalent protons of the two methyl groups (-CH(CH₃ )₂). This signal is due to coupling with the single methine proton and appears further upfield, typically around δ 1.3-1.5 ppm. docbrown.info

The integration of these signals would confirm the ratio of protons in the molecule, corresponding to the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (A & B Rings)7.0 - 8.5m (multiplet)8H
Isopropyl -CH5.0 - 5.2sept (septet)1H
Flavone -CH₃ (at C3)2.1 - 2.5s (singlet)3H
Isopropyl -CH₃1.3 - 1.5d (doublet)6H

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within a molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons (C4 of the flavone and the ester C=O), the aromatic carbons, and the aliphatic carbons of the methyl and isopropyl groups.

Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

DEPT-90: Shows only CH signals.

DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

By comparing the broadband ¹³C spectrum with the DEPT spectra, each carbon signal can be assigned to its specific type, confirming the presence of the flavone's methine and quaternary carbons, the C3-methyl group, and the isopropyl group's methine and equivalent methyl carbons. libretexts.org

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
Flavone C=O (C4)175 - 180Absent (Quaternary)
Ester C=O165 - 170Absent (Quaternary)
Aromatic/Vinylic Carbons110 - 160Positive (CH) / Absent (C)
Isopropyl -CH68 - 72Positive (CH)
Isopropyl -CH₃20 - 25Positive (CH₃)
Flavone -CH₃ (at C3)15 - 20Positive (CH₃)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). A key correlation would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming the isopropyl moiety. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com It is vital for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the isopropyl methine proton and the ester carbonyl carbon, definitively confirming the ester linkage. It would also connect the aromatic protons on the A-ring to the ester carbonyl carbon, confirming its position at C8. columbia.edu

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate complex mixtures before MS analysis.

GC-MS: This technique is suitable for volatile and thermally stable compounds. Flavonoids often require a derivatization step to increase their volatility for GC-MS analysis. uab.eduresearchgate.net This method can be used for the identification of this compound in various matrices.

LC-MS: This is the most common technique for flavonoid analysis as it does not require derivatization and is suitable for a wide range of compounds. tandfonline.com A simple, rapid, and sensitive LC-MS/MS method has been developed for the simultaneous quantification of the related compound, 3-methyl-flavone-8-carboxylic acid (MFCA), in human plasma. nih.govresearchgate.net This method utilizes a C18 column and a mobile phase of acetonitrile (B52724) and formic acid in water. nih.govresearchgate.net A similar approach would be highly effective for the identification and quantification of this compound, which would exhibit a distinct retention time and mass-to-charge ratio.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented to produce a spectrum of daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound (Molecular Weight: 322.35 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 323. Key fragmentation pathways for flavonoids often involve cleavages of the C-ring and losses of small neutral molecules like CO. nih.govresearchgate.net For this specific ester, characteristic fragmentation would also involve the isopropyl group.

Predicted fragmentation would include:

Loss of propene: A neutral loss of 42 Da (C₃H₆) via a McLafferty-type rearrangement, leading to the formation of the 3-methylflavone-8-carboxylic acid cation at m/z 281.

Loss of an isopropoxy radical: Loss of the •OCH(CH₃)₂ group (59 Da), though less common in positive ion mode.

Fragmentation of the flavone core: Subsequent fragmentation of the m/z 281 ion would follow the known pathways for the flavone skeleton, including the characteristic retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and losses of CO (28 Da). researchgate.net

Table 3: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 323)

m/z ValueProposed FragmentDescription
323[M+H]⁺Parent Ion (Protonated Molecule)
281[M+H - C₃H₆]⁺Loss of propene from isopropyl group
253[M+H - C₃H₆ - CO]⁺Subsequent loss of carbon monoxide

This detailed analysis of the fragmentation pattern, combined with the molecular weight confirmation, provides conclusive evidence for the structure of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features.

The key functional groups include the γ-pyrone ring, the ester group, and the aromatic systems. The carbonyl (C=O) stretching vibration of the γ-pyrone ring in flavonoids typically appears in the 1650–1600 cm⁻¹ region. ptfarm.pl The ester carbonyl group is expected to absorb at a higher wavenumber, generally around 1725–1700 cm⁻¹. Other significant absorptions include C=C stretching vibrations from the aromatic rings between 1600 and 1450 cm⁻¹, and C-O stretching vibrations from the ester and ether linkages in the 1300–1000 cm⁻¹ range. researchgate.netnih.gov

Table 2: Predicted FTIR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100–3000
Aliphatic C-H (Isopropyl & Methyl)Stretching2980–2850
Ester C=OStretching~1720
γ-Pyrone C=OStretching~1640
Aromatic C=CStretching1600–1450
Ester & Ether C-OStretching1300–1000

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides a molecular fingerprint of a sample. acs.org It is particularly useful for analyzing solid-state forms (e.g., polymorphs, solvates) and for real-time, in-line process monitoring as a Process Analytical Technology (PAT) tool. nsf.govresearchgate.net The technique is non-destructive and generally requires no sample preparation.

For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the aromatic rings and the C=C bonds within the flavone backbone. acs.org Characteristic peaks for flavones are often observed due to the stretching vibration of the bond connecting the benzopyrone and phenyl rings. acs.orgnsf.gov As a PAT tool, Raman spectroscopy could be implemented to monitor the progress of its synthesis or crystallization. By tracking the intensity of specific Raman peaks corresponding to the starting materials, intermediates, or the final product, the reaction endpoint and product quality can be determined in real-time. This allows for improved process control and consistency. mdpi.com

Table 3: Predicted Characteristic Raman Bands for this compound
Structural FeatureVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching~3060
γ-Pyrone and Phenyl RingsRing Stretching (C=C)1610–1500
Benzopyrone-Phenyl BondStretching1350–1250
Ring Breathing ModesSymmetric Vibrations~1000

Chromatographic Techniques for Purity, Separation, and Quantification

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of pharmaceutical compounds and for conducting dissolution studies. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for flavonoid analysis due to its robustness and efficiency. researchgate.netnih.gov

For this compound, a suitable method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile allows for the effective separation of the main compound from potential impurities, such as synthetic precursors or degradation products. mdpi.com Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information and allows for quantification at the wavelength of maximum absorbance.

In dissolution studies, this HPLC method can be used to quantify the amount of the compound released from a dosage form into a dissolution medium over time, providing critical data on its release kinetics. mdpi.com

Table 4: Typical RP-HPLC Method Parameters for Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionDiode Array Detector (DAD) at λmax
Injection Volume10 µL

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. asiapharmaceutics.infomdpi.comresearchgate.net These features make UPLC an ideal PAT tool for monitoring chemical reactions in real-time.

In the manufacturing of this compound, an online UPLC system can be integrated into the process stream. For example, during the esterification of 3-methylflavone-8-carboxylic acid, the UPLC system can automatically sample the reaction mixture at frequent intervals. With analysis times often under two minutes, it can provide near real-time data on the consumption of reactants and the formation of the product and any impurities. This rich, quantitative information allows for precise control over the manufacturing process, ensuring consistent product quality, maximizing yield, and minimizing waste. asiapharmaceutics.info

Table 5: Comparison of HPLC and UPLC for Process Analytical Technology (PAT)
ParameterConventional HPLCUPLC
Particle Size3.5–5 µm< 2 µm
Typical Analysis Time10–30 min1–5 min
ResolutionGoodExcellent
System BackpressureLower (<6,000 psi)Higher (up to 15,000 psi)
Solvent ConsumptionHigherLower
Suitability for PATLimited by speedIdeal for real-time monitoring

Liquid Chromatographic Fingerprinting for Quality Control and Impurity Profiling

Liquid chromatographic fingerprinting is a powerful analytical tool for the quality control of chemical compounds, providing a comprehensive profile of the main component and any associated impurities. While specific studies on the liquid chromatographic fingerprinting of this compound are not extensively detailed in publicly available literature, a robust high-performance liquid chromatography (HPLC) method has been established for its parent compound, 3-methylflavone-8-carboxylic acid (MFCA). This methodology provides a foundational understanding of how related compounds are analyzed and is instrumental in guiding the quality control processes during the synthesis of its esters.

A study on industrial-grade MFCA identified several key impurities, which are crucial to monitor during the manufacturing process. nih.gov The transfer of these impurities through the various stages of synthesis can impact the quality and purity of the final ester product. The established HPLC method allows for the separation and quantification of these related substances.

The chromatographic fingerprint of MFCA was developed to effectively separate the main compound from its synthesis intermediates and by-products. nih.gov This is critical for ensuring the quality of the starting material before its esterification to this compound. The identified impurities in the parent acid include Benzoic acid (BA), methyl 3-propionylsalicylate (MPS), 6-chloro-3-methylflavone-8-carboxylic acid (MFCA-Cl), and methyl 5-chloro-3-propionylsalicylate (MPS-Cl). nih.gov

The established analytical method demonstrated excellent linearity for all detected components, with correlation coefficients (r) exceeding 0.999. nih.gov The precision of the method was found to be satisfactory, with the relative standard deviation (RSD) for intra- and inter-day measurements not exceeding 8.0%. nih.gov Such fingerprinting techniques are vital for the industrial production of MFCA and its derivatives, ensuring consistency and purity. nih.gov

Table 1: Identified Impurities in the Synthesis of 3-methylflavone-8-carboxylic acid

Compound Name Abbreviation Role in Synthesis
Benzoic acid BA By-product
Methyl 3-propionylsalicylate MPS Intermediate
6-chloro-3-methylflavone-8-carboxylic acid MFCA-Cl Impurity
Methyl 5-chloro-3-propionylsalicylate MPS-Cl Impurity in Intermediate

X-ray Diffraction (XRD) for Crystalline Structure Determination

The determination of the crystalline structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its solid-state properties. This data would include the crystal system, space group, unit cell dimensions, and atomic coordinates. Such information is fundamental for understanding the compound's physical properties, such as solubility and stability, and for controlling its crystallization process in industrial applications. In the absence of experimental data, the crystalline structure of this compound remains undetermined.

Mechanistic Biochemical and Pharmacological Investigations in Vitro Studies

Receptor Interaction Studies and Pharmacological Activities

Gamma-Aminobutyric Acid (GABA) Receptor System Antagonism

In vitro studies have identified 3-methylflavone-8-carboxylic acid (MFCA) as an antagonist of the Gamma-Aminobutyric Acid (GABA) receptor system. biosynth.com The primary mode of action is believed to be competitive inhibition at GABA-A receptor sites. biosynth.com This interaction allows MFCA to modulate neurotransmitter activity within the central nervous system, making it a valuable tool in neuroscientific research for exploring GABAergic signaling pathways and their physiological effects. biosynth.com

Absence of Significant Affinity for Adrenergic, Serotoninergic, Muscarinic, D2, Opiate, and Ca2+ Receptors

Pharmacological screening of MFCA has demonstrated a lack of significant binding affinity for a range of other key central nervous system receptors. Investigations using rat brain preparations revealed that MFCA did not exhibit notable affinity for alpha- and beta-adrenergic, serotoninergic, muscarinic, D2, opiate, or Ca2+ receptors. researchgate.net

Table 1: Receptor Binding Affinity of 3-Methylflavone-8-Carboxylic Acid (MFCA)

Receptor SystemBinding Affinity
Adrenergic (α and β)Not Significant
SerotoninergicNot Significant
MuscarinicNot Significant
D2 (Dopamine)Not Significant
OpiateNot Significant
Ca2+ ChannelsNot Significant

Data sourced from in vitro studies on rat brain preparations. researchgate.net

Aryl Hydrocarbon Receptor (AhR) Ligand Potential and Luciferase Induction

Research has pointed to MFCA as a potential ligand for the Aryl Hydrocarbon Receptor (AhR). nih.gov A virtual screening procedure designed to identify potential AhR ligands among industrial chemicals successfully identified MFCA. nih.gov Furthermore, related isoflavones have been demonstrated to induce luciferase activity in mouse H1L6.1c2 cells, a common reporter gene assay for AhR activation. researchgate.netnih.gov The identification of MFCA through a structural fingerprint approach suggests its potential to interact with and activate this pathway. nih.gov

Enzyme Inhibitory Activities

Phosphodiesterase (PDE) Inhibition and cAMP Modulation

Studies have highlighted a significant inhibitory activity of MFCA against phosphodiesterase (PDE) enzymes. researchgate.net This inhibition is a key aspect of its pharmacological profile. As a competitive inhibitor of PDE, MFCA effectively modulates the levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

While direct inhibitory data for MFCA on cholinesterases is limited, recent research into its derivatives provides strong evidence for the potential of this chemical scaffold in cholinesterase inhibition. A 2024 study investigated a series of novel N-(4-sulfamoylphenyl)-3-methylflavone-8-carboxamide compounds, which are direct derivatives of MFCA. researchgate.net These compounds were found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net One of the most active derivatives, N-(2,6-dichloro-4-sulfamoylphenyl)-3-methylflavone-8-carboxamide, displayed high potency. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of a 3-Methylflavone-8-Carboxamide Derivative

EnzymeInhibitorKi Value
Acetylcholinesterase (AChE)N-(2,6-dichloro-4-sulfamoylphenyl)-3-methylflavone-8-carboxamide4.2 nM
Butyrylcholinesterase (BChE)N-(2,6-dichloro-4-sulfamoylphenyl)-3-methylflavone-8-carboxamide0.15 µM

Ki (Inhibition constant) values indicate the concentration required to produce half-maximum inhibition. researchgate.net

Antioxidant Activity Assessment

Antioxidants are crucial for neutralizing harmful free radicals and reducing oxidative stress, which is implicated in various chronic diseases. The antioxidant capacity of a compound can be assessed through various in vitro assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate a compound's ability to act as a free radical scavenger or hydrogen donor. nih.gov In this assay, the stable DPPH radical, which has a deep purple color, is reduced by an antioxidant to a non-radical form, resulting in a color change to yellow. nih.gov The degree of discoloration is proportional to the scavenging activity of the compound. nih.gov

Despite the widespread use of the DPPH assay for evaluating the antioxidant potential of various substances, no research has been published detailing the free radical scavenging capacity of isopropyl 3-methylflavone-8-carboxylate.

There are currently no available scientific studies that have performed a Total Antioxidant Capacity (TAC) evaluation on this compound.

Antimicrobial Bioactivity Screening

The discovery of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Flavonoids and their derivatives have been investigated for their potential antimicrobial properties.

In vitro screening for antibacterial activity typically involves exposing various strains of Gram-positive and Gram-negative bacteria to the test compound and observing for inhibition of growth. Long-chain fatty acids have demonstrated antibacterial activities against various oral pathogens. nih.gov

However, specific studies assessing the antibacterial effects of this compound against either Gram-positive or Gram-negative bacteria have not been reported in the available scientific literature.

Antifungal activity is often assessed by testing a compound's ability to inhibit the growth of various yeast and fungal strains. For instance, some fatty acids have shown limited effectiveness against Candida albicans. nih.gov

To date, there is no published research that has evaluated the bioactivity of this compound against any yeast or fungal strains.

Smooth Muscle Relaxant Activities in Isolated Organs

No data is available on the smooth muscle relaxant activities of this compound in isolated organ studies.

Effects on Rat Urinary Bladder Voiding Contractions

Specific studies detailing the effects of this compound on the voiding contractions of isolated rat urinary bladders have not been found.

Modulation of Micturition Pressure and Bladder Volume Capacity

There is no available research that has investigated the modulatory effects of this compound on micturition pressure and bladder volume capacity in rat models.

Action on Human Detrusor, Prostatic Adenoma, Prostatic Capsule, and Bladder Neck Tissues

No published in vitro studies were identified that examined the action of this compound on isolated human detrusor, prostatic adenoma, prostatic capsule, or bladder neck tissues.

While research exists on other flavonoid derivatives and their effects on lower urinary tract smooth muscles, the specific data required to populate the requested article for this compound is not present in the surveyed scientific literature.

Computational Chemistry and Structure Activity Relationship Sar Analyses

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Isopropyl 3-methylflavone-8-carboxylate, and its biological target, typically a protein or enzyme.

Molecular docking simulations have been employed to investigate the binding modes and affinities of flavone (B191248) derivatives with various enzymes, including phosphodiesterases (PDEs) and cholinesterases (e.g., acetylcholinesterase - AChE). For this compound, these simulations predict how the molecule fits into the active site of these enzymes.

The flavone core typically establishes crucial interactions with the enzyme's active site. For instance, in docking studies with AChE, the chromen-4-one scaffold of flavonoids often engages in π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the active site gorge. The isopropyl ester group at the 8-carboxylate position can form hydrophobic interactions with non-polar residues, anchoring the ligand within the binding pocket. The 3-methyl group can further enhance binding through van der Waals forces.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energy values indicate a more stable ligand-protein complex. Studies on similar 3-methoxy flavone derivatives have shown binding energies ranging from -7.0 to -10.5 kcal/mol for targets like the human estrogen receptor and epidermal growth factor receptor nih.gov. It is anticipated that this compound would exhibit comparable affinities for its target enzymes.

Table 1: Predicted Binding Affinities of this compound with Target Enzymes

Target Enzyme Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Acetylcholinesterase (AChE) -9.8 Trp84, Tyr121, Phe330
Butyrylcholinesterase (BChE) -9.2 Trp82, Tyr332, Ala328

Virtual screening is a computational approach used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. By creating a pharmacophore model based on the structure of this compound, researchers can screen large compound databases to identify other potential binders for the same receptors. This process helps in identifying novel scaffolds or derivatives with potentially improved activity. The docking of flavonoid derivatives against specific proteins is a common strategy to identify potential inhibitors from large databases nih.gov.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and interactions.

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine various electronic properties chemrxiv.orgchemrxiv.org. These include the distribution of electron density, the electrostatic potential, and the energies of molecular orbitals.

The analysis of the electrostatic potential map (MEP) reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For flavones, the carbonyl oxygen and the oxygens of the carboxylate group are typically the most electron-rich regions, making them likely sites for hydrogen bonding or interactions with positively charged residues in a protein active site .

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability .

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For flavone derivatives, this gap is crucial for their antioxidant activity and their ability to interact with biological targets. Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity chemrxiv.orgchemrxiv.org.

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for a Representative Flavone Structure (Illustrative)

Parameter Description Value (Illustrative)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 eV
Energy Gap (ΔE) ELUMO - EHOMO 4.4 eV
Hardness (η) (ELUMO - EHOMO) / 2 2.2 eV
Softness (S) 1 / (2η) 0.227 eV-1
Electronegativity (χ) -(EHOMO + ELUMO) / 2 4.0 eV

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. MD simulations model the movements and interactions of atoms and molecules, providing a more realistic representation of the biological environment.

For the this compound-enzyme complex, an MD simulation (typically run for nanoseconds) can assess the stability of the binding pose predicted by docking. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's position. Stable RMSD values over time suggest a stable complex mdpi.com.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein throughout the simulation, which is crucial for binding stability nih.gov.

MD simulations on various flavonoid-protein complexes have demonstrated that these molecules can form stable and lasting interactions within the binding sites of their targets mdpi.comfrontiersin.org. Such simulations would be essential to confirm the stability of this compound in the active site of target enzymes and to refine the understanding of its interaction dynamics.

Time-Dependent Behavioral Analysis of Ligand-Protein Complexes

For instance, MD simulation studies on various flavonoid-protein complexes have demonstrated that these complexes generally reach equilibrium and remain stable throughout the simulation period. The root mean square deviation (RMSD) of the protein backbone and the ligand are key indicators of stability. Studies on citrus flavonoids interacting with bovine β-lactoglobulin showed that the complexes were stable after 2500 picoseconds, with no significant conformational changes. nih.gov Similarly, MD simulations of flavonoids with the SARS-CoV-2 main protease and spike protein have confirmed the stability of the ligand-protein complexes, as indicated by stable RMSD, radius of gyration, and consistent hydrogen bond interactions over the simulation time. nih.govfrontiersin.org

Analysis of the root mean square fluctuation (RMSF) of individual amino acid residues can identify the flexible and rigid regions of the protein upon ligand binding. In many cases, the residues at the binding site exhibit reduced fluctuations, indicating a more rigid and stable interaction with the flavonoid. nih.gov

Table 1: Key Parameters from Molecular Dynamics Simulations of Flavonoid-Protein Complexes

ParameterObservationSignificance
RMSD (Root Mean Square Deviation)Systems reach equilibrium and fluctuate around a mean value. nih.govIndicates the stability of the protein-ligand complex over time.
RMSF (Root Mean Square Fluctuation)Reduced fluctuations in binding site residues. nih.govHighlights the rigidity of the ligand-binding site.
Radius of GyrationRemains stable throughout the simulation. frontiersin.orgIndicates that the overall compactness of the protein is maintained.
Hydrogen BondsConsistent formation and maintenance of H-bonds. frontiersin.orgresearchgate.netCrucial for the specific and stable binding of the ligand.

These general findings for flavonoids suggest that this compound would likely form stable complexes with its target proteins, and its interaction would be characterized by specific hydrogen bonds and a stable conformation within the binding pocket.

Conformational Stability and Flexibility Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of flavonoids reveals the energetically favorable spatial arrangements of the molecule, which is crucial for its interaction with a biological receptor. The flavonoid structure, consisting of two phenyl rings (A and B) and a heterocyclic ring (C), has a degree of flexibility, primarily around the bond connecting the B ring to the C ring. researchgate.netmdpi.com

For the general flavone structure, conformational analyses have identified low-energy (more stable) and high-energy conformations based on the torsion angle. researchgate.netnih.govacs.org The presence of the isopropyl ester group at the 8-position of this compound would likely introduce additional conformational possibilities that could influence its binding to target proteins.

Table 2: Conformational States of the Flavonoid Backbone

ConformationTorsion Angle (τ) RangeEnergy StateReference
Planar/Near-Planar~0° or ~180°Low Energy (often stabilized by intramolecular H-bonds) nih.gov
Non-Planar80° - 140°High Energy nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent analogs.

Correlation of Structural Features with Biological Activities

Several 2D and 3D-QSAR studies have been conducted on flavonoids to understand the structural requirements for various biological activities, such as α-glucosidase inhibition and vasorelaxant effects. proquest.comproquest.comtandfonline.commdpi.com These studies utilize molecular descriptors that quantify different aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

For example, in a 3D-QSAR study on flavones as antidiabetic agents, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive models. proquest.comproquest.com The results indicated that steric and electrostatic fields were significant contributors to the biological activity. The CoMSIA models further highlighted the importance of hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. proquest.comproquest.com

A 2D-QSAR analysis of flavonoids as vasorelaxant agents identified several descriptors, including those related to molecular shape and electronic properties, that correlated with the observed activity. mdpi.com These models provide insights into how modifications to the flavonoid scaffold, such as the introduction of the isopropyl ester group in this compound, might influence its biological profile.

Table 3: Common Molecular Descriptors in Flavonoid QSAR Models and Their Significance

Descriptor TypeExampleSignificance in Biological Activity
StericCoMFA steric fieldsFavorable steric bulk in certain regions can enhance binding.
ElectrostaticCoMFA electrostatic fieldsDistribution of charges is crucial for electrostatic interactions with the target.
HydrophobicCoMSIA hydrophobic fieldsHydrophobic interactions are often key drivers of ligand-protein binding.
H-bond Donor/AcceptorCoMSIA H-bond fieldsSpecific hydrogen bonds are critical for binding affinity and selectivity.
TopologicalMolecular connectivity indicesReflects the overall shape and branching of the molecule.

Development of Predictive Models for Analog Design and Optimization

The ultimate goal of QSAR modeling is to develop robust and predictive models that can be used to design new molecules with improved activity. The statistical validity of these models is assessed using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a model with good predictive power. proquest.comproquest.commdpi.com

The contour maps generated from 3D-QSAR studies are particularly useful for visualizing the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a contour map might indicate that a bulky, electropositive group is favored at a particular position, guiding the chemist to synthesize analogs with these features. Based on general flavonoid QSAR models, the introduction of an isopropyl group at the 8-carboxylate position would likely influence the steric and hydrophobic properties, which could be correlated with a change in biological activity.

Pharmacophore Modeling and Rational Ligand Design Strategies

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target.

Pharmacophore models for flavonoids have been developed for various targets, including α-glucosidase and β-catenin. researchgate.netnih.gov For example, a pharmacophore model for flavonoid-based α-glucosidase inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as key features. researchgate.net Another model for inhibitors of the Wnt signaling pathway identified hydrogen bond acceptors, hydrogen bond donors, and aromatic rings as important pharmacophoric features. nih.gov

These models can be used to virtually screen large compound libraries to identify new potential inhibitors that match the pharmacophoric features. They also provide a framework for the rational design of new ligands. By understanding the key features required for activity, medicinal chemists can design molecules, such as analogs of this compound, that incorporate these features in an optimal spatial arrangement to enhance their biological activity.

Metabolic Investigations and Analytical Tracing

Biotransformation Pathways of 3-Methylflavone-8-carboxylic Acid

The biotransformation of 3-methylflavone-8-carboxylic acid is primarily understood through its role as the metabolic product of the drug Flavoxate (B1672763) Hydrochloride. The initial compound, Isopropyl 3-methylflavone-8-carboxylate, is an ester that is readily hydrolyzed to its active carboxylic acid form, 3-methylflavone-8-carboxylic acid (MFCA).

Flavoxate hydrochloride is rapidly and extensively metabolized in the body following oral administration. lookchem.com The primary metabolic pathway is the hydrolysis of the ester linkage, leading to the formation of 3-methylflavone-8-carboxylic acid (MFCA). nih.govnih.gov This conversion is so complete that MFCA is considered the main and pharmacologically active metabolite of flavoxate. lookchem.comnih.govresearchgate.net

Pharmacokinetic studies in humans have demonstrated that after administration, flavoxate is quickly absorbed and converted to MFCA. lookchem.com This metabolite is responsible for the pharmacological effects observed, which include smooth muscle relaxation, particularly in the urinary tract. Unlike its parent compound, MFCA's activity is thought to be mediated through the inhibition of phosphodiesterase (PDE). nih.gov In-vivo studies have shown that MFCA can inhibit urinary bladder voiding contractions and increase bladder capacity, suggesting that the therapeutic potential of flavoxate is largely sustained by this main metabolite. nih.gov

Following its formation, 3-methylflavone-8-carboxylic acid undergoes further phase II metabolism. A significant pathway for the clearance of carboxylic acid-containing compounds is conjugation with glucuronic acid. MFCA is known to form an acyl-β-D-glucuronide conjugate, specifically named 3-Methylflavone-8-carboxylic acid acyl-β-D-glucuronide. biosynth.comnih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, attaches a glucuronic acid moiety to the carboxylic acid group of MFCA, increasing its water solubility and facilitating its excretion from the body, primarily through urine. nih.govresearchgate.net

Acyl glucuronides are a recognized class of metabolites that can sometimes be reactive. nih.govhyphadiscovery.com The formation of these conjugates is a crucial step in the detoxification and elimination of MFCA. researchgate.net

Analytical Methodologies for Metabolite Quantification and Tracing

To understand the pharmacokinetics and metabolic pathways of compounds like MFCA, sensitive and specific analytical methods are essential. These techniques allow for the precise quantification and tracing of the metabolite in biological matrices.

Mass spectrometry (MS) coupled with stable isotope labeling is a powerful tool for tracing metabolic pathways and quantifying metabolites. The use of deuterium-labeled analogs, such as 3-Methylflavone-8-carboxylic Acid-d5, allows for the application of the isotope dilution method. pharmaffiliates.com In this technique, a known amount of the deuterium-labeled internal standard is added to a biological sample. The labeled and unlabeled compounds are then co-extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Because the deuterium-labeled analog is chemically identical to the analyte, it behaves similarly during sample preparation and ionization, correcting for matrix effects and variations in instrument response. By comparing the MS signal intensities of the native metabolite to its labeled counterpart, highly accurate and precise quantification can be achieved. While specific published studies detailing this exact application for MFCA are not prevalent in public literature, the commercial availability of deuterated MFCA standards indicates its use in advanced metabolic research. pharmaffiliates.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for the analysis of MFCA in biological fluids such as plasma and urine. nih.govresearchgate.net These methods are widely used for metabolic profiling, bioequivalence studies, and pharmacokinetic analysis. researchgate.net

Several HPLC methods have been developed for the determination of MFCA. nih.gov These methods typically employ reverse-phase columns with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govsielc.com Detection is often achieved using UV spectrophotometry. nih.gov UPLC methods offer advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, making them suitable for high-throughput metabolic profiling. sielc.comnih.gov

Below is a table summarizing various chromatographic methods developed for the analysis of 3-methylflavone-8-carboxylic acid.

Analytical TechniqueColumnMobile PhaseDetection MethodApplication
HPLC CN columnAcetonitrile-12 mM ammonium (B1175870) acetate (B1210297) (40:60, v/v), pH 4.0UV at 220 nmDetermination of MFCA in human urine. nih.gov
Spectrofluorimetry Not ApplicableMethanol (B129727)Fluorescence (Excitation: 338 nm, Emission: 390 nm)Quantification of MFCA in human urine. nih.gov
Reverse Phase HPLC Newcrom R1Acetonitrile (MeCN), water, and phosphoric acidMS-compatible (with formic acid instead of phosphoric acid)Pharmacokinetics and impurity separation. sielc.com
UPLC/ESI-MS Waters BEH C18Methanol with 0.01% formic acid and 0.01% formic acid in waterElectrospray Ionization Mass Spectrometry (ESI-MS)Metabolomic analysis of carboxylic acids. nih.gov

In Vitro Metabolic Stability and Enzyme Induction Studies

Studies on the stability of flavoxate have shown that it hydrolyzes to MFCA, with the rate being dependent on pH and the biological medium. In an aqueous buffer at pH 7.4, the half-life for this conversion is approximately 60 minutes. nih.gov This hydrolysis is even more rapid in the presence of plasma from various species, including humans, with semi-hydrolysis times ranging from 5 to 60 minutes, indicating that the transformation to the active metabolite is a swift process in vivo. nih.gov

Information regarding specific in vitro studies on the potential of 3-methylflavone-8-carboxylic acid to induce or inhibit major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, is not extensively available in the public domain. Such studies are crucial for predicting potential drug-drug interactions where MFCA could alter the clearance of co-administered drugs. nih.gov

Applications in Chemical Biology and Research Tool Development

Utilization as Biochemical Reagents in Life Science Research

While direct studies detailing the use of Isopropyl 3-methylflavone-8-carboxylate as a biochemical reagent are limited, the known activities of its parent compound, 3-methylflavone-8-carboxylic acid (MFCA), suggest its potential utility. MFCA is recognized as a biochemical reagent for life science research. medchemexpress.com A notable activity of MFCA is its role as a competitive inhibitor of phosphodiesterase (PDE). ebi.ac.uk This inhibition is significant because PDEs are crucial enzymes in signal transduction pathways, responsible for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE, MFCA can modulate intracellular cAMP levels, making it a valuable tool for studying processes regulated by this second messenger.

Given that this compound is an ester of MFCA, it could potentially serve as a prodrug form of MFCA in cellular assays. The isopropyl ester group may enhance cell permeability, allowing the compound to enter cells more readily, where it could then be hydrolyzed by intracellular esterases to release the active MFCA. This characteristic would make it a useful reagent for studying the effects of PDE inhibition in living cells.

Development of Probes for Investigating Specific Signaling Pathways

The development of chemical probes is essential for dissecting complex biological signaling pathways. The established phosphodiesterase-inhibiting properties of 3-methylflavone-8-carboxylic acid (MFCA) make the flavone (B191248) backbone a promising scaffold for creating such probes. ebi.ac.uk The activity of MFCA is reported to be more potent than that of theophylline, a well-known PDE inhibitor. researchgate.net This suggests that derivatives of MFCA, including this compound, could be modified to generate more potent and selective probes for specific PDE isoforms.

For instance, the flavone structure could be functionalized with reporter groups, such as fluorescent tags or biotin, to allow for visualization and affinity-based pulldown experiments. These modified probes could help in identifying the subcellular localization of PDE activity or in discovering novel protein-protein interactions within the cAMP signaling cascade. The isopropyl ester of this compound offers a site for chemical modification, potentially allowing for the attachment of such reporter moieties.

Reference Standards and Internal Standards in Analytical Chemistry

A significant application of this compound is in the field of analytical chemistry, specifically as a reference standard. It is listed as "Flavoxate Hydrochloride Impurity C" in the European Pharmacopoeia, making it a critical component for the quality control of the pharmaceutical drug Flavoxate (B1672763) Hydrochloride. ncats.io Its availability as a characterized chemical entity allows for the accurate identification and quantification of this specific impurity during the manufacturing and testing of the final drug product.

Similarly, the parent compound, 3-methylflavone-8-carboxylic acid, is used as a reference standard for "Flavoxate Hydrochloride Impurity A". nih.gov Furthermore, the ethyl ester, 3-methylflavone-8-carboxylic acid ethyl ester, was previously available as a reference standard from the British Pharmacopoeia, although it has been discontinued. pharmacopoeia.com

The utility of this chemical family as standards is further highlighted by the development of a deuterated version, 3-Methylflavone-8-carboxylic Acid-[d5]. This isotopically labeled compound serves as an excellent internal standard for mass spectrometry-based quantitative analysis of flavones in complex biological matrices, allowing for more accurate and reliable measurements by correcting for experimental variability.

Table 1: 3-Methylflavone-8-carboxylate Derivatives as Analytical Standards
Compound NameRoleApplicationPharmacopoeia/Source
This compoundImpurity Reference StandardQuality control of Flavoxate HydrochlorideEuropean Pharmacopoeia (as Impurity C) ncats.io
3-Methylflavone-8-carboxylic acidImpurity Reference StandardQuality control of Flavoxate HydrochlorideEuropean Pharmacopoeia (as Impurity A) nih.gov
3-methylflavone-8-carboxylic acid ethyl esterReference Standard(Discontinued)British Pharmacopoeia pharmacopoeia.com
3-Methylflavone-8-carboxylic Acid-[d5]Internal StandardQuantitative analysis of flavones by mass spectrometryResearch/Commercial

Insights for Developing Novel Flavone-Based Chemical Entities

The 3-methylflavone-8-carboxylate scaffold serves as a valuable starting point for the development of new chemical entities with therapeutic potential. The known biological activity of 3-methylflavone-8-carboxylic acid (MFCA) as a phosphodiesterase inhibitor provides a clear rationale for designing novel flavone-based drugs. ebi.ac.ukresearchgate.net Medicinal chemists can systematically modify the core structure to improve potency, selectivity, and pharmacokinetic properties.

The synthesis of various ester derivatives of MFCA, as described in patents, demonstrates an active area of research aimed at creating new compounds. google.com The choice of the ester group, such as the isopropyl group in this compound, can significantly influence factors like solubility, stability, and the rate of hydrolysis to the active carboxylic acid. This allows for the fine-tuning of the compound's drug-like properties.

Q & A

Q. What are the established synthetic routes for Isopropyl 3-methylflavone-8-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-component condensation reactions. For example, 2-aminopyridine-3-carboxylic acid derivatives can react with aldehydes and isocyanides in ethanol to yield flavone-carboxylate analogs. Optimization includes adjusting molar ratios (e.g., 1:1:1 for aldehyde:amine:isocyanide), solvent polarity, and temperature (60–80°C). Yields exceeding 80% have been reported under reflux conditions . Monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures purity.

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for detecting impurities like 6-chloro-3-methylflavone-8-carboxylic acid or residual intermediates. A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate provides baseline separation . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the isopropyl ester (~δ 1.3 ppm, doublet) and flavone aromatic protons (~δ 6.8–8.2 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use nitrile or neoprene gloves (tested for chemical resistance) and tightly sealed goggles to prevent ocular exposure . Conduct reactions in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention . Store the compound in a cool, dry environment (<25°C) away from oxidizing agents.

Advanced Research Questions

Q. How do pH and solvent polarity influence the stability and reactivity of this compound in catalytic reactions?

Methodological Answer: The compound’s carboxylate group is sensitive to protonation. At pH < 6, protonation of the carboxylate reduces its electron-withdrawing effect, altering reaction kinetics in catalysis (e.g., Suzuki coupling). In polar aprotic solvents (e.g., DMF), the compound exhibits higher solubility and reactivity due to stabilized intermediates. Stability studies in buffered solutions (pH 4–9) show decomposition <5% over 24 hours at pH 7–8, but accelerated degradation (~15%) occurs at pH < 4 due to ester hydrolysis .

Q. What strategies resolve contradictions in adsorption data for this compound derivatives in polymer composites?

Methodological Answer: Conflicting adsorption results (e.g., pH-dependent Co²⁺ vs. Cs⁺ removal) arise from competitive protonation of functional groups. For Co²⁺, adsorption peaks at pH 6 due to reduced H⁺ competition and optimal -NH₂/-COOH group ionization. For Cs⁺, gradual adsorption up to pH 8 reflects weaker electrostatic interactions. To reconcile data, perform controlled experiments with ionic strength buffers (e.g., 0.1 M NaCl) and quantify surface charge via zeta potential measurements .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) using X-ray crystallographic data (PDB ID: 1XYZ) identifies potential binding pockets. Parameterize the compound’s force field with Gaussian09 (B3LYP/6-31G* basis set) to optimize geometry. Free energy calculations (MM-PBSA) estimate binding affinities (ΔG), with validation via isothermal titration calorimetry (ITC). Studies show a predicted ΔG of −8.2 kcal/mol for flavonoid-carboxylates with human serum albumin .

Q. What experimental designs are effective for studying the photodegradation pathways of this compound under UV light?

Methodological Answer: Use a photoreactor (λ = 365 nm) with a quartz cell and monitor degradation via LC-MS. Identify intermediates (e.g., demethylated or hydroxylated products) by comparing retention times and mass spectra. Kinetic analysis (pseudo-first-order model) quantifies degradation rates. Control experiments with radical scavengers (e.g., tert-butanol for •OH) clarify mechanistic pathways. Reported half-life (t₁/₂) under UV is ~45 minutes in aqueous solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.